Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate
Description
Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate (CAS: 910443-97-9) is a carbamate derivative featuring a sulfanylidene group (S=O) attached to a methyl-substituted 4-aminophenyl moiety and an ethyl carbamate functional group. Its IUPAC name reflects the unique λ⁴-sulfanylidene structure, distinguishing it from simpler carbamates like ethyl carbamate (EC) or sulfonyl-containing analogs such as Asulam (Methyl [(4-aminophenyl)sulfonyl]carbamate) .
Properties
IUPAC Name |
ethyl N-[(4-aminophenyl)-methyl-oxo-λ6-sulfanylidene]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-15-10(13)12-16(2,14)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDBATACQPSCQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=S(=O)(C)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate, with the CAS number 851008-66-7, is a chemical compound that features a unique sulfanylidene moiety, which significantly contributes to its potential biological activity. This compound is characterized by a carbamate functional group linked to an aryl amine, indicating possible interactions with various biological targets. While specific biological activity data for this compound is limited, similar compounds have demonstrated noteworthy pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, reflecting a complex arrangement that may influence its reactivity and biological functions.
Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Carbamate, sulfanylidene, aryl amine |
| Molecular Formula | C10H12N2O3S |
| CAS Number | 851008-66-7 |
The presence of the sulfanylidene moiety in this compound suggests potential enzyme inhibitory activities. Compounds with similar structures are often investigated for their ability to inhibit cholinesterase, an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may have therapeutic implications in neurodegenerative diseases.
Pharmacological Properties
Research indicates that carbamates can exhibit various biological activities, including:
- Antitumor Activity : Compounds containing aryl amines are known for their potential in cancer therapy due to their ability to interact with DNA or inhibit specific kinases involved in cell proliferation.
- Antimicrobial Activity : The structural characteristics of this compound may allow it to interact with microbial targets, although specific studies are needed to confirm this.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl (4-aminophenyl)carbamate | C9H12N2O2 | Lacks the sulfanylidene group; simpler structure |
| Sulfoximine derivatives | Varies | Known for insecticidal properties; different functional groups |
| 4-Aryl-N-phenyl-1,3,5-triazin-2-amines | Varies | Contains triazine ring; potential herbicidal activity |
Case Studies and Research Findings
While direct studies on this compound are scarce, insights can be drawn from related research:
- Inhibitory Activity Studies : Research on sulfoximine derivatives has shown promising results in inhibiting certain kinases associated with cancer cell growth. For instance, compounds similar to this compound have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines.
- Pharmacokinetics and Toxicology : Studies on related carbamate compounds indicate that they can have favorable pharmacokinetic profiles and low toxicity in animal models, suggesting that this compound may also possess these advantageous properties .
- Potential Applications : Given its structural features, this compound could be explored as a candidate for developing new therapeutic agents targeting neurological disorders or cancers .
Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural motifs with several carbamate and sulfonamide derivatives:
- Asulam (Methyl [(4-aminophenyl)sulfonyl]carbamate): A sulfonyl-containing herbicide with a methyl carbamate group .
- Ethyl Carbamate (EC): A simple carbamate linked to ethyl alcohol, a known carcinogen and contaminant in fermented beverages .
- Vinyl Carbamate: A highly reactive analog of EC, exhibiting 10–50 times greater carcinogenic potency .
Molecular and Functional Differences
The table below highlights critical distinctions:
Structural Insights :
- Compared to EC, the target compound’s complex structure likely reduces volatility but increases molecular weight, impacting bioavailability.
Reactivity Considerations :
Comparative Carcinogenicity
- Ethyl Carbamate : Metabolized by CYP2E1 to vinyl carbamate epoxide, a DNA-reactive mutagen . EC is widespread in alcoholic beverages, with exposure levels in Chinese白酒 (baijiu) exceeding international guidelines in 48.7% of samples .
- Vinyl Carbamate: Directly mutagenic in Salmonella assays and 10–50× more carcinogenic than EC, inducing lung adenomas and hepatic carcinomas in rodents .
- Target Compound: No direct toxicity data are available. However, the 4-aminophenyl group raises concerns due to aromatic amines’ historical association with genotoxicity .
Metabolic Pathways
- EC’s carcinogenicity hinges on metabolic activation to vinyl carbamate and its epoxide . In contrast, the target compound’s metabolism may involve oxidation of the aromatic amine or cleavage of the carbamate group, pathways requiring further study.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
